molecular formula C10H14N5O7PS B107898 6-Thioguanosine monophosphate CAS No. 15867-02-4

6-Thioguanosine monophosphate

Cat. No. B107898
CAS RN: 15867-02-4
M. Wt: 379.29 g/mol
InChI Key: BPZXYEUJBFHASJ-UUOKFMHZSA-N
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Description

6-Thioguanosine monophosphate (6-TGMP) is a modified nucleoside that has been extensively studied for its potential use in scientific research. It is a derivative of guanine, one of the four building blocks of DNA and RNA, with a sulfur atom added to the sixth position of the guanine ring. This modification alters the properties of the nucleoside, making it useful for a variety of applications in biochemistry and molecular biology.

Scientific Research Applications

Overcoming Resistance in Cancer Treatment

6-Thioguanosine monophosphate (6sGMP) prodrugs have shown potential in overcoming resistance to thiopurines in leukemia and breast cancer cells. Research indicates that these prodrugs are effective antiproliferative compounds in cells resistant to thiopurines, linked to the expression of the salvage pathway enzyme HGPRT. The study also highlights the intracellular conversion of 6sGMP prodrugs into bioactive 6sGTPs, suggesting a promising strategy for thiopurine therapy using 6sGMP prodrugs (Moreno et al., 2022).

Role in Thiopurine Therapy Monitoring

Investigations into individual 6-thioguanosine phosphate levels and NDPK activity in red blood cells of patients on azathioprine therapy have been conducted. This study focuses on the metabolic process involving 6-thioguanosine monophosphate (TGMP), -diphosphate (TGDP), and -triphosphate (TGTP). The research aimed to provide a deeper understanding of these metabolites' role in thiopurine therapy, especially in inflammatory bowel disease treatment (Karner et al., 2010).

Electrochemical Applications

6-Thioguanosine and its electrochemistry have been studied for potential applications in the direct determination of oligonucleotides. This research explored the accumulation of 6-thioguanosine (6-TG) on gold nanoparticles modified electrodes, examining the electrochemical response and its potential in identifying and quantifying oligonucleotides, such as adenosine 5′-monophosphate (AMP) (Mora et al., 2008).

Metabolite Assay in Human Red Blood Cells

A flow-fluorimetric, liquid chromatographic assay for 6-thioguanosine 5'-monophosphate (TGMP) in human red blood cells has been developed. This assay is essential for understanding the metabolic pathways of 6-thioguanine, 6-mercaptopurine, and azathioprine, providing insights into their therapeutic effectiveness (Dooley & Maddocks, 1982).

Chemical Synthesis and Purification

Research on the chemical synthesis and purification of 6-thioguanosine monophosphates, including 6-thioguanosine 5'-diphosphate and 5'-triphosphate, has provided valuable insights. This study contributed to understanding the biochemical mechanisms of thiopurines, aiding in the development of more effective therapeutic agents (Breter & Mertes, 1990).

properties

CAS RN

15867-02-4

Product Name

6-Thioguanosine monophosphate

Molecular Formula

C10H14N5O7PS

Molecular Weight

379.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1

InChI Key

BPZXYEUJBFHASJ-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

Other CAS RN

15867-02-4

synonyms

6-TG nucleotide
6-thioguanine nucleotide
6-thioguanosine monophosphate
6-thioguanosine-5'-phosphate
6-thioguanylic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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